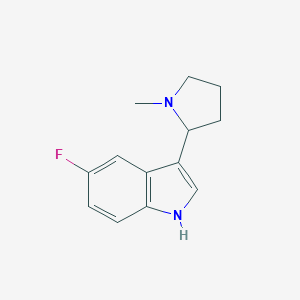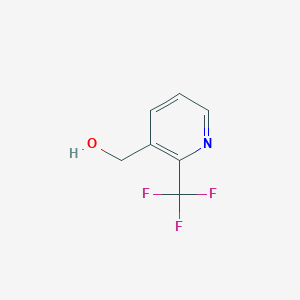
(2-(Trifluoromethyl)pyridin-3-yl)methanol
概要
説明
Synthesis Analysis
The synthesis of related pyridinyl methanol compounds involves the use of pyridin-2-yl ethanol as a protecting group for carboxylic acids, which can be selectively removed after polymerization. The monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and polymerized using controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization .
Molecular Structure Analysis
The molecular structure of a related compound, tris(pyridin-2-yl)methanol, was studied at different temperatures. The ligands in the complex were found to be bidentate, with the palladium atom at the center of symmetry. The coordinated pyridine groups form dihedral angles with the coordination plane, and the nitrate ions interact weakly with the hydroxyl group .
Chemical Reactions Analysis
In the case of bis(pyridin-2-yl)methanolato nickel(II) complexes, the pyridin-2-yl methanol ligand coordinates to the nickel atom via its pyridyl nitrogen atom and methanol oxygen atom, forming a five-membered chelate ring. The methanol hydroxy group forms a strong hydrogen bond with the second oxygen atom of the trifluoroacetate ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-(Trifluoromethyl)pyridin-3-yl)methanol” can be inferred from related compounds. For instance, the solvent-dependent polymorphism of a related compound, 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, indicates that the crystalline form and melting point can vary based on the solvent used during the crystallization process . This suggests that “(2-(Trifluoromethyl)pyridin-3-yl)methanol” may also exhibit solvent-dependent properties.
科学的研究の応用
Agrochemical Industry
- Field : Agrochemical Industry .
- Application : Trifluoromethylpyridine (TFMP) derivatives, including “(2-(Trifluoromethyl)pyridin-3-yl)methanol”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Building Block in Organic Synthesis
- Field : Organic Chemistry .
- Application : This compound is used as a building block in the synthesis of various organic compounds .
- Results : The use of this compound as a building block can lead to the synthesis of a wide range of organic compounds, potentially expanding the scope of chemical reactions and synthesis .
Medicinal Chemistry and Drug Discovery
- Field : Medicinal Chemistry .
- Application : This compound may have potential applications in medicinal chemistry and drug discovery .
- Results : The use of this compound in medicinal chemistry and drug discovery could potentially lead to the development of new therapeutic agents .
Ubrogepant
- Field : Pharmaceutical Industry .
- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
- Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .
Intermediate in Chemical Synthesis
- Field : Organic Chemistry .
- Application : This compound is used as an intermediate in the synthesis of various organic compounds .
- Results : The use of this compound as an intermediate can lead to the synthesis of a wide range of organic compounds, potentially expanding the scope of chemical reactions and synthesis .
特性
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDXBKVSCIWSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563707 | |
| Record name | [2-(Trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)pyridin-3-yl)methanol | |
CAS RN |
131747-57-4 | |
| Record name | 2-(Trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



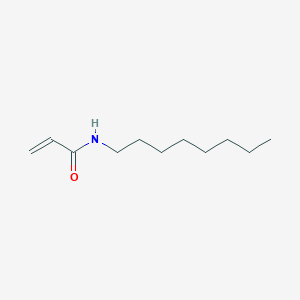
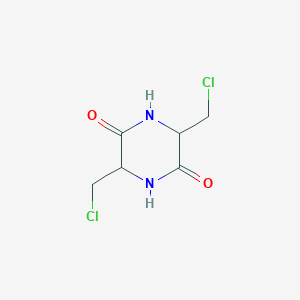
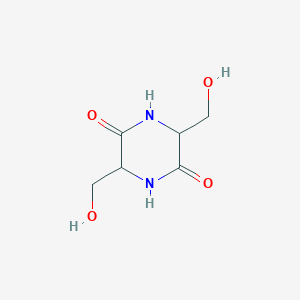
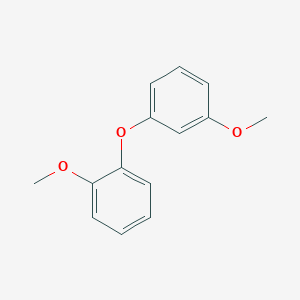
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
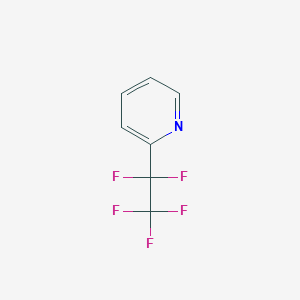
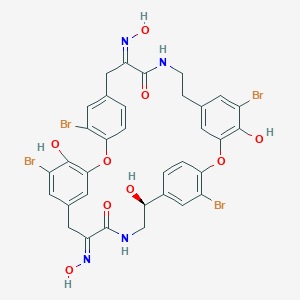
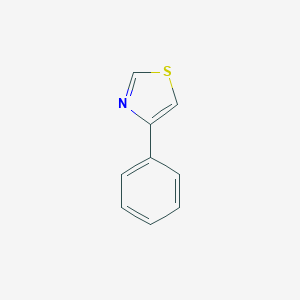
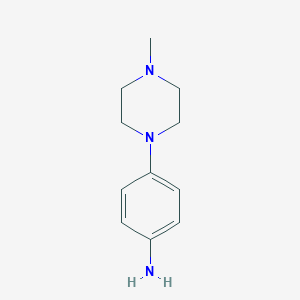
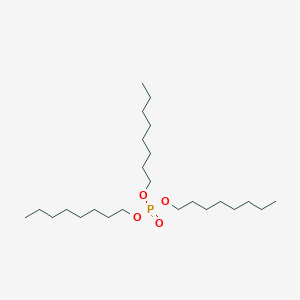
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
